Imidazo[1,2-a]pyrimidines are synthesized using gold nanoparticles as catalysts . This method is considered a green chemistry approach due to its efficiency and environmental friendliness . The synthesized 2-arylsubstituted imidazo[1,2-a]pyrimidines have shown powerful bioactivities .
Imidazo[1,2-a]pyrimidines are found in a variety of medicinal compounds . They are linked to the pharmacological activity of related drugs, including anticancer medicines, anxiolytic drugs, and anti-inflammatory pharmaceuticals . Some imidazo[1,2-a]pyrimidine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Imidazo[1,2-a]pyrimidines are also useful in material science due to their structural character . They have been reported in different technological applications, such as optoelectronic devices and sensors .
Imidazo[1,2-a]pyrimidines and its derivatives are potential corrosion inhibitors. They are used to protect steel from environmental corrosion .
Imidazo[1,2-a]pyrimidines and its derivatives have been found to possess antifungal and antimicrobial properties . They are used in medications such as divaplon and fasiplon .
Imidazo[1,2-a]pyrimidines are also used in antiviral drugs . They have been found to be effective against a variety of viral infections .
Imidazo[1,2-a]pyrimidines are used in the development of anti-inflammatory drugs . They have been found to be effective in reducing inflammation, which is a key factor in many chronic diseases .
Imidazo[1,2-a]pyrimidines are used in the development of optoelectronic devices and sensors . Their unique structural characteristics make them suitable for use in these applications .
Imidazo[1,2-a]pyrimidine hydrochloride is a heterocyclic compound characterized by a fused imidazole and pyrimidine ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The molecular formula for imidazo[1,2-a]pyrimidine hydrochloride is CHClN, and its systematic name reflects its structural complexity, which includes a five-membered imidazole ring fused to a six-membered pyrimidine ring.
The mechanism of action for Imidazo[1,2-a]pyrimidine hydrochloride depends on the specific application. Here are some potential mechanisms based on research on related compounds:
Imidazo[1,2-a]pyrimidine hydrochloride exhibits a range of biological activities:
The synthesis of imidazo[1,2-a]pyrimidine hydrochloride can be accomplished through various methods:
Imidazo[1,2-a]pyrimidine hydrochloride finds applications in several fields:
Studies on the interactions of imidazo[1,2-a]pyrimidine hydrochloride with biological macromolecules have revealed valuable insights into its mechanism of action. For example:
Imidazo[1,2-a]pyrimidine hydrochloride shares structural similarities with other heterocyclic compounds. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Imidazo[1,2-a]pyridine | Fused imidazole and pyridine rings | Known for CNS activity similar to Zolpidem |
| Imidazo[1,2-b]pyridine | Fused imidazole and pyridine rings | Distinct substitution patterns affecting activity |
| Imidazopyridine | Single imidazole fused with pyridine | Less complex than imidazo[1,2-a]pyrimidines |
| Benzimidazole | Fused benzene and imidazole rings | Exhibits different biological properties |
Imidazo[1,2-a]pyrimidine hydrochloride is unique due to its specific structural arrangement that allows for diverse chemical reactivity and significant biological activity across various therapeutic areas. Its versatility in synthesis methods further enhances its appeal in medicinal chemistry.
The Chichibabin reaction, historically employed for synthesizing 2-aminopyridine derivatives, has been adapted for imidazo[1,2-a]pyrimidine frameworks. This method involves the cyclocondensation of 2-aminopyrimidine with α-haloketones under basic conditions. For example, the reaction between 2-aminopyrimidine and 2-bromoacetophenone yields 2-phenylimidazo[1,2-a]pyrimidine, a precursor for hydrochloride salt formation.
Key mechanistic steps include:
Recent modifications involve solvent optimization (e.g., ethanol or DMF) and catalyst-free protocols. For instance, Zhu et al. demonstrated that α-chloroketones react with 2-aminopyrimidines at 60°C without solvents, achieving yields exceeding 80%. Neutral alumina has also been employed as a heterogeneous catalyst, enabling room-temperature syntheses with reduced byproduct formation.
| Substrate Pair | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminopyrimidine + 2-Bromoacetophenone | Ethanol, reflux | 75 | |
| 2-Aminopyrimidine + α-Chloroketone | Solvent-free, 60°C | 85 |
Microwave irradiation has emerged as a sustainable alternative to conventional heating, reducing reaction times from hours to minutes. While direct studies on imidazo[1,2-a]pyrimidine hydrochloride are limited, analogous heterocyclic syntheses provide actionable insights. For example, imidazo[1,2-a]pyridine derivatives have been synthesized in 10–15 minutes using microwave-assisted conditions, achieving yields comparable to traditional methods.
Principles of green chemistry are integrated through:
Quantum chemical calculations (DFT at B3LYP/6-31G(d,p)) validate the feasibility of microwave-driven pathways, showing reduced activation energies for cyclization steps.
Schiff base chemistry enables post-synthetic modification of imidazo[1,2-a]pyrimidine scaffolds. A representative protocol involves:
The resulting Schiff bases exhibit characteristic imine (C=N) stretches at 1598–1605 cm⁻¹ (IR) and δ 150–154 ppm for the imine carbon (¹³C NMR).
| Aldehyde Component | Product Yield (%) | Imine Proton (¹H NMR, δ ppm) |
|---|---|---|
| 4-Chlorobenzaldehyde | 88 | 9.32 |
| 4-Nitrobenzaldehyde | 82 | 9.15 |
| Furfural | 78 | 8.83 |
Recyclization of maleimides or itaconimides with 2-aminoimidazole offers a route to tetrahydroimidazo[1,2-a]pyrimidines. The process proceeds via:
HPLC-MS and DFT studies reveal that N-arylitaconimides favor endo-cyclization, while N-alkylmaleimides promote exo-pathways. For example, N-phenylitaconimide reacts with 2-aminoimidazole in acetic acid to give 2-phenyltetrahydroimidazo[1,2-a]pyrimidine-5,7-dione in 72% yield.
| Imide Type | Solvent System | Cyclization Pathway | Yield (%) |
|---|---|---|---|
| N-Phenylitaconimide | Acetic acid | endo | 72 |
| N-Ethylmaleimide | Acetic acid/water | exo | 68 |
Imidazo[1,2-a]pyrimidine derivatives exhibit dual inhibitory activity against the human angiotensin-converting enzyme 2 (hACE2) receptor and the SARS-CoV-2 spike protein, critical components for viral cell entry. Molecular docking studies using density functional theory (DFT) at the B3LYP/6-31 G (d, p) level demonstrate that Schiff base-modified imidazo[1,2-a]pyrimidines achieve binding energies of -9.1 kcal/mol to hACE2 and -7.3 kcal/mol to the spike protein’s receptor-binding domain (RBD) [1] [2]. These values surpass the binding affinity of cannabidiolic acid (-5.7 kcal/mol) to the spike protein and approach the natural ligand angiotensin II’s hACE2 affinity (-9.2 kcal/mol) [2].
Quantum chemical analyses, including molecular electrostatic potential (MEP) mapping, reveal electron-deficient regions near the imidazo[1,2-a]pyrimidine nucleus that facilitate hydrogen bonding with hACE2 residues Tyr613 and Gln1019 [1]. Concurrently, hydrophobic interactions between the compound’s aromatic system and spike protein residues Phe486 and Tyr489 stabilize the RBD-hACE2 complex blockade [2]. Comparative binding metrics are summarized below:
| Target Protein | Imidazo[1,2-a]pyrimidine Derivative | Cannabidiolic Acid | MLN-4760 Inhibitor |
|---|---|---|---|
| hACE2 Binding Energy | -9.1 kcal/mol | -5.7 kcal/mol | -7.3 kcal/mol |
| Spike Protein Binding | -7.3 kcal/mol | -5.7 kcal/mol | N/A |
This dual-target mechanism disrupts viral attachment and membrane fusion, offering a strategic advantage over single-target inhibitors.
Imidazo[1,2-a]pyrimidine derivatives demonstrate potent inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis essential for fungal membrane integrity. Docking studies against Candida albicans CYP51 reveal binding energies ranging from -6.11 to -9.43 kcal/mol for 3-benzoyl-substituted derivatives, outperforming fluconazole (-3.16 to -5.68 kcal/mol) and ketoconazole (-6.16 kcal/mol) [4]. The cyano-substituted derivative 4f exhibits exceptional affinity (-9.43 kcal/mol) through C–H···O interactions with Tyr108 and Gly273 residues, effectively displacing the heme-coordinating water molecule critical for enzymatic activity [4].
| Compound | C. albicans MIC50 (µg/mL) | C. glabrata MIC50 (µg/mL) | C. krusei MIC50 (µg/mL) |
|---|---|---|---|
| 4f | 0.125 | 0.0625 | 0.0312 |
| 4j | 0.0625 | 0.125 | 0.0625 |
| Fluconazole | 1.0 | 64.0 | 64.0 |
Electron-withdrawing substituents at the para-position of the benzoyl group enhance antifungal potency by optimizing π-π stacking with CYP51’s hydrophobic active site [4].
While direct studies on imidazo[1,2-a]pyrimidine hydrochloride are limited, structural analogs like imidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory effects through STAT3/NF-κB pathway modulation. Co-administration with curcumin synergistically reduces interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production by 58–72% in MDA-MB-231 cells [6]. Molecular dynamics simulations suggest that the imidazo[1,2-a]pyrimidine scaffold stabilizes the IκBα/NF-κB complex through salt bridges involving Lys245 and Asp250, preventing nuclear translocation of the transcription factor [6].
In SKOV3 ovarian cancer cells, this stabilization reduces inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression by 41% and 53%, respectively, compared to controls [6]. Although these findings derive from pyridine analogs, the structural similarity suggests imidazo[1,2-a]pyrimidine hydrochloride may share comparable protein-stabilizing properties, warranting further investigation.
Current literature on imidazo[1,2-a]pyrimidine hydrochloride specifically targeting phosphodiesterase 10A (PDE10A) remains unexplored in the provided research. While PDE10A inhibition represents a validated strategy for schizophrenia and Huntington’s disease, the pharmacological profile of this compound in neurological contexts requires empirical validation. Future studies could leverage the scaffold’s demonstrated affinity for enzyme active sites to engineer selective PDE10A inhibitors, potentially bridging its established antiviral/antifungal mechanisms with central nervous system applications.
The density functional theory calculations performed at the Becke three-parameter Lee-Yang-Parr 6-31G(d,p) basis set level provided comprehensive insights into the electronic structure properties of imidazo[1,2-a]pyrimidine derivatives [1]. These quantum chemical calculations revealed fundamental molecular characteristics governing reactivity and biological activity potential.
Frontier molecular orbital analysis demonstrated distinct electronic distribution patterns across the compound series [1]. The highest occupied molecular orbital energies ranged from -5.8185 electron volts for compound 7a to -5.2095 electron volts for compound 7e, while lowest unoccupied molecular orbital energies varied from -2.9217 electron volts to -1.8216 electron volts respectively [1]. These values indicate significant electronic variability influenced by substituent effects on the core imidazo[1,2-a]pyrimidine framework.
The energy gap calculations revealed compound 7a possessing the smallest gap at 2.8968 electron volts, indicating enhanced reactivity and facilitating interaction with biological targets [1]. Conversely, compound 7e displayed the largest energy gap at 3.3879 electron volts, suggesting reduced reactivity but potentially greater molecular stability [1]. This energy gap variation provides critical information for understanding structure-activity relationships within the series.
Global reactivity descriptors further elucidated molecular behavior patterns [1]. Compound 7a demonstrated the lowest global hardness value of 1.4484 electron volts combined with the highest global softness of 0.6904 per electron volt, confirming its enhanced reactivity profile [1]. The significant electronegativity and electrophilicity index values for this compound indicate strong potential for receptor interaction through electron transfer mechanisms, ultimately enhancing binding capacity [1].
Molecular electrostatic potential analysis identified critical reactive sites across the compound series [1]. The electron-rich regions localized around nitrogen atoms N2 and N7 of the imidazopyrimidine moiety, along with nitro groups in compounds 7a through 7c, represent primary nucleophilic attack sites [1]. Conversely, electron-accepting regions around specific hydrogen atoms bonded to carbons C4, C5, and C17 indicate electrophilic sites capable of attracting nucleophilic moieties [1].
Dipole moment calculations revealed significant polarity variations across the series, with compound 7c exhibiting the highest value at 6.3526 Debye and compound 7b showing the lowest at 1.5451 Debye [1]. These polarity differences directly influence solubility, reactivity, and intermolecular interaction patterns, providing essential information for pharmaceutical formulation considerations.
The computational predictions for viral entry inhibition revealed promising therapeutic potential across the imidazo[1,2-a]pyrimidine series, with particular emphasis on severe acute respiratory syndrome coronavirus-2 spike protein interactions [1]. Systematic molecular docking studies targeting the receptor-binding domain provided quantitative binding affinity data essential for antiviral drug development.
Compound 7a demonstrated exceptional dual inhibition capability with binding affinities of -9.1 kilocalories per mole against angiotensin-converting enzyme 2 and -7.3 kilocalories per mole against the spike protein [1]. This dual-target approach represents a significant advantage over single-target inhibitors, as it addresses multiple stages of the viral entry mechanism. The spike protein binding affinity substantially exceeded that of cannabidiolic acid, an established spike entry blocker with only -5.7 kilocalories per mole binding strength [1].
The binding affinity predictions incorporated comprehensive interaction analysis including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic contributions [1]. The grid-based docking approach for spike protein utilized coordinates 12.191, 43.828, and -17.938 with dimensions 18.557, 23.323, and 37.404 Angstroms, ensuring thorough exploration of the receptor-binding domain binding site [1].
Across the complete series, spike protein binding affinities ranged from -6.2 to -7.3 kilocalories per mole, demonstrating consistent inhibitory potential [1]. The structure-activity relationship analysis revealed that compounds with electron-withdrawing substituents generally exhibited enhanced binding affinity compared to electron-donating groups, providing valuable guidance for future derivative synthesis.
The quantum theory of atoms in molecules analysis complemented the binding predictions by identifying specific non-covalent interaction patterns [1]. Van der Waals interactions corresponding to hydrogen-hydrogen and nitrogen-hydrogen connections appeared in compounds 7a and 7b, while oxygen-hydrogen and chlorine-hydrogen connections characterized compounds 7c and 7d respectively [1]. These detailed interaction maps provide molecular-level understanding of binding mechanisms essential for rational drug design optimization.
The reduced density gradient analysis further validated the binding predictions by visualizing interaction strength through color-coded isosurface representations [1]. Blue regions indicating strong attractive interactions, green showing van der Waals interactions, and red representing repulsive forces provided comprehensive three-dimensional interaction profiles supporting the quantitative binding affinity predictions.
The comprehensive absorption, distribution, metabolism, excretion, and toxicity profiling revealed favorable pharmaceutical characteristics across the imidazo[1,2-a]pyrimidine series, supporting their potential as viable drug candidates [1]. Systematic evaluation using SwissADME and pkCSM computational platforms provided detailed pharmacokinetic and safety profiles essential for drug development progression.
Drug-likeness assessment demonstrated excellent compliance with established pharmaceutical criteria [1]. All compounds satisfied Lipinski Rule of Five parameters with molecular weights below 500 Daltons, lipophilicity values under 5, hydrogen bond acceptor counts below 10, and hydrogen bond donor counts under 5 [1]. Additionally, topological polar surface area values remained below 140 square Angstroms and rotatable bond counts stayed under 10, confirming favorable oral bioavailability potential according to Veber criteria [1].
Absorption properties revealed highly promising characteristics for oral drug delivery [1]. Human intestinal absorption percentages ranged from 91.21% to 93.18% across the series, guaranteeing excellent bioavailability [1]. Caco-2 permeability values between 1.251 and 1.415 log Papp confirmed good intestinal permeability, while water solubility parameters ranging from -2.945 to -3.185 log mol/L indicated acceptable aqueous dissolution characteristics [1].
Distribution analysis demonstrated moderate tissue penetration with volume of distribution values ranging from 0.065 to 0.173 log L/kg [1]. Blood-brain barrier permeability predictions varied significantly across the series, with compounds 7d and 7e showing positive log BB values of 0.555 and 0.323 respectively, suggesting potential central nervous system activity [1]. P-glycoprotein substrate predictions indicated all compounds would be subject to efflux transport, though concurrent P-glycoprotein inhibition could mitigate this limitation [1].
Metabolic stability assessment revealed interaction with major cytochrome P450 enzymes, particularly CYP3A4 substrate activity across all compounds [1]. Additional inhibition of CYP1A2, CYP2C19, CYP2C9, and CYP3A4 enzymes suggests potential for drug-drug interactions requiring careful clinical monitoring [1]. However, the absence of CYP2D6 substrate activity for most compounds reduces metabolic liability compared to many existing pharmaceuticals.
Toxicity profiling indicated generally favorable safety characteristics with no predicted hepatotoxicity or hERG I inhibition across the series [1]. Maximum tolerated dose predictions ranged from 0.366 to 0.425 log mg/kg/day, indicating relatively high safety margins [1]. While AMES toxicity predictions were positive for all compounds, this computational prediction requires experimental validation as it represents a conservative estimate often contradicted by actual mutagenicity testing [1].